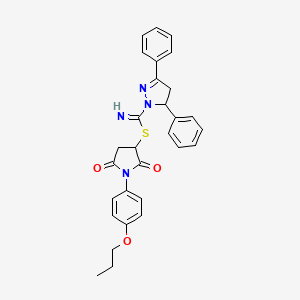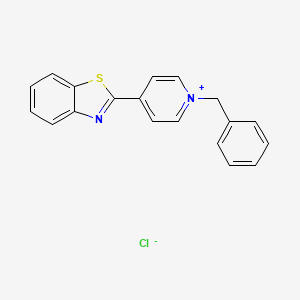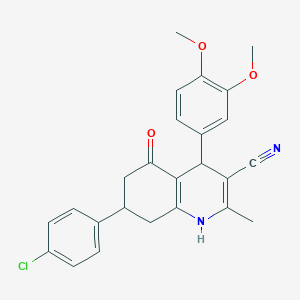
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule compound that has gained significant attention in scientific research due to its potential as a novel anticancer agent. CX-5461 is a selective inhibitor of RNA polymerase I that suppresses ribosomal RNA synthesis, leading to nucleolar stress and cell death in cancer cells.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, such as those with mutations in the TP53 tumor suppressor gene. This compound has been tested in a variety of cancer cell lines and animal models, including breast, ovarian, and pancreatic cancer. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Wirkmechanismus
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I, the enzyme responsible for ribosomal RNA synthesis. This leads to nucleolar stress and activation of the p53 pathway, ultimately leading to cell death in cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent with reduced toxicity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is commercially available and has been optimized for large-scale production. It has been extensively tested in preclinical studies and has shown promising results as a potential anticancer agent. However, there are also limitations to using this compound in lab experiments. It is a small molecule compound that may have limited efficacy in vivo due to poor pharmacokinetic properties. It may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide. One area of focus is optimizing its pharmacokinetic properties to improve its efficacy in vivo. Another area of focus is identifying biomarkers to predict which cancer patients are most likely to benefit from this compound treatment. Additionally, there is interest in combining this compound with other anticancer agents to enhance its efficacy. Finally, there is potential for this compound to be used in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion:
This compound is a small molecule compound that has shown promising results as a potential anticancer agent. Its selective inhibition of RNA polymerase I leads to nucleolar stress and cell death in cancer cells, while having minimal effects on normal cells. This compound has also shown other biochemical and physiological effects, such as inhibiting viral replication and reducing inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including optimizing its pharmacokinetic properties and identifying biomarkers for patient selection.
Synthesemethoden
The synthesis of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide involves the reaction of ethyl 2-bromoacetate with cyclohexanone to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with 2-ethoxyaniline to form N~1~-(2-ethoxyphenyl)-2-cyclohexylacetamide. Finally, the amide group is methylated using methyl iodide to yield this compound. The synthesis of this compound has been optimized for large-scale production, and the compound is now commercially available.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFDSZPOCRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)

![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)
![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
